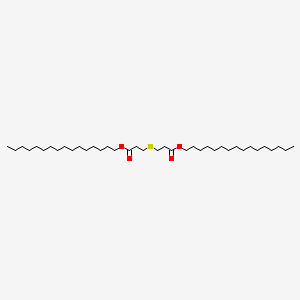
Dihexadecyl 3,3'-thiobispropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is an organic compound with the molecular formula C38H74O4S. It is a type of thioester, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-thiobis-, dihexadecyl ester typically involves the esterification of 3,3’-thiodipropionic acid with hexadecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent and high yield of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecanol and 3,3’-thiodipropanol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential role in protecting biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mecanismo De Acción
The antioxidant properties of propanoic acid, 3,3’-thiobis-, dihexadecyl ester are attributed to its ability to scavenge free radicals. The sulfur atom in the thioester linkage can donate electrons to neutralize free radicals, thereby preventing oxidative damage. This mechanism involves the formation of a stable radical intermediate, which is less reactive and less likely to cause damage to biological or polymeric systems.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 3,3’-thiobis-, didodecyl ester: Similar structure but with shorter alkyl chains.
Propanoic acid, 3,3’-thiobis-, dimethyl ester: Contains methyl groups instead of hexadecyl groups.
Thiodipropionic acid: The parent compound without esterification.
Uniqueness
Propanoic acid, 3,3’-thiobis-, dihexadecyl ester is unique due to its long alkyl chains, which enhance its hydrophobicity and make it more effective as an antioxidant in non-polar environments. This property makes it particularly useful in the stabilization of polymers and other hydrophobic materials.
Propiedades
Número CAS |
3287-12-5 |
|---|---|
Fórmula molecular |
C38H74O4S |
Peso molecular |
627.1 g/mol |
Nombre IUPAC |
hexadecyl 3-(3-hexadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C38H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clave InChI |
IXDBUVCZCLQKJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
3287-12-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















